molecular formula C16H14N2O3 B217121 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime CAS No. 101077-37-6

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime

Numéro de catalogue B217121
Numéro CAS: 101077-37-6
Poids moléculaire: 202.25 g/mol
Clé InChI: YGRYMADANYMNPI-ACCUITESSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime, also known as BHQTO, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. BHQTO is a nitrogen-containing heterocyclic compound that belongs to the quinolizine class of compounds.

Applications De Recherche Scientifique

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime is in the field of medicinal chemistry, where it has been shown to have potential as a therapeutic agent for the treatment of various diseases. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities, making it a promising candidate for the development of new drugs.

Mécanisme D'action

The mechanism of action of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. The inhibition of these enzymes and pathways is believed to contribute to the therapeutic effects of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime.
Biochemical and Physiological Effects
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has also been shown to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In vivo studies have shown that 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has also been shown to be stable under a variety of conditions, making it suitable for use in a range of experiments. However, 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration must be given to the concentration and duration of exposure when using 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime in experiments.

Orientations Futures

There are several future directions for research on 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime. One area of interest is the development of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime-based drugs for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime for therapeutic applications. Another area of interest is the elucidation of the mechanism of action of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime, which may lead to the development of more effective drugs. Additionally, the potential use of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime in the development of new materials and catalysts is an area of active research.

Méthodes De Synthèse

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime can be synthesized using a variety of methods, including the reaction of 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-1-one with hydroxylamine hydrochloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime. The synthesis of 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime is relatively simple and can be achieved using readily available reagents.

Propriétés

Numéro CAS

101077-37-6

Nom du produit

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime

Formule moléculaire

C16H14N2O3

Poids moléculaire

202.25 g/mol

Nom IUPAC

(NE)-N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H14N2O/c15-13-11-6-8-14-7-2-4-9-3-1-5-10(11)12(9)14/h1,3,5,15H,2,4,6-8H2/b13-11+

Clé InChI

YGRYMADANYMNPI-ACCUITESSA-N

SMILES isomérique

C1CC2=C3C(=CC=C2)/C(=N/O)/CCN3C1

SMILES

C1CC2=C3C(=CC=C2)C(=NO)CCN3C1

SMILES canonique

C1CC2=C3C(=CC=C2)C(=NO)CCN3C1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.